molecular formula C7H15ClO B8798845 1-(Tert-butoxy)-3-chloropropane CAS No. 1190-17-6

1-(Tert-butoxy)-3-chloropropane

Cat. No. B8798845
CAS RN: 1190-17-6
M. Wt: 150.64 g/mol
InChI Key: WHVMPBIIYDTYRE-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-chloropropane is a useful research compound. Its molecular formula is C7H15ClO and its molecular weight is 150.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Tert-butoxy)-3-chloropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butoxy)-3-chloropropane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1190-17-6

Product Name

1-(Tert-butoxy)-3-chloropropane

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

2-(3-chloropropoxy)-2-methylpropane

InChI

InChI=1S/C7H15ClO/c1-7(2,3)9-6-4-5-8/h4-6H2,1-3H3

InChI Key

WHVMPBIIYDTYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A two liter, three-necked round bottom flask was fitted with a mechanical stirrer, a gas inlet tube, and a Claisen adapter equipped with a dry ice condenser, and a thermocouple. This apparatus was dried in an oven overnight at 125° C., assembled hot, and allowed to cool to room temperature in a stream of argon. The flask was charged with 141.81 grams (1.50 moles, 1.00 equivalent) of 3-chloro-1-propanol and 500 ml. of cyclohexane. The resultant two-phase solution was stirred at 400 RPMs. Amberlyst 15 resin catalyst, 35 grams, was added, followed by an additional 250 ml. of cyclohexane. A total of 93 grams (1.657 moles, 1.105 equivalents) of 2-methylpropene was discharged from the cylinder in two and a third hours. A modest exotherm was noted during the addition. The reaction mixture was stirred at 20°-25° C., and periodically monitored by gas chromatography (GC) for the disappearance of 3-chloro-1-propanol. After stirring at room temperature for twenty-eight hours, the conversion to the desired product was 94.7%. The catalyst was removed by filtration through a piece of fluted filter paper. The reaction flask was rinsed with fresh cyclohexane (2×100 ml.). The product was purified by distillation from 10.72 grams of potassium carbonate through a twelve inch Vigreux column, at atmospheric pressure. This afforded a clear, colorless oil, yield=158.42 grams (70.2%).
Quantity
141.81 g
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reactant
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resultant two-phase
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93 g
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Synthesis routes and methods II

Procedure details

A three-necked, 3-liter Morton flask was equipped with a mechanical stirrer, a Claisen adapter, a thermocouple, a dry-ice condenser with a gas inlet, and a dip tube. The glassware was dried in an oven at 125° C. overnight, assembled hot, and purged under argon until cool. The reaction flask was then charged with Amberlyst® 15 resin (42.0 grams), 3-chloro-1-propanol (4.65 moles, 1 equivalent, 440.0 grams), and pentane (3.7 equivalents, 2000 mL). These reagents were stirred at 500 RPMs. The alcohol was not completely soluble in the organic solvent. A cylinder of 2-methylpropene was attached to the dip tube and 261.16 grams (4.65 moles, 1 equivalent) was fed into the reaction vessel. The feed rate was approximately 2 grams/min. As the conversion of starting alcohol material into product proceeded, the reaction mixture became one liquid phase. The formation of the product was monitored via Gas Chromatography. After all the starting material was consumed, the solution was then pumped into a pressure filter where the Amberlyst® resin catalyst was separated from the product. The resin was washed with fresh pentane (2×100 ml.). The product was purified by distillation from 20 grams of potassium carbonate through a twelve inch Vigreaux column, under reduced pressure. This afforded a clear, colorless oil, yield=598.82 grams (83.75%). Boiling Point=64° C. at 60 mm Hg. GC assay=0.00% 2-methylpropene, 0.81% pentane, 1.13% 3-chloro-1-propanol, and 98.06% desired product. NMR(CDCl3): 3.63 (t, J=6 Hz, 2H), 3.46 (t, J=6 Hz, 2H), 2.28-1.62 (m, 2H), and 1.21 (s, 9H) ppm.
[Compound]
Name
resin
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42 g
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440 g
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2000 mL
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solvent
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alcohol
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Yield
98.06%

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